1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHLEMSQSCONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760696 | |
| Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99940-64-4 | |
| Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pKa values and acidity of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Defining the Focus
I'm currently focused on defining the scope for a technical guide on the pKa and acidity of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid. I need to make sure the target audience of researchers, scientists, and drug developers are taken into account. I’m thinking about the necessary depth for it to be useful.
Expanding the Scope
I've expanded the scope to include technical accuracy, causal explanations for experimental design, and self-validating protocols. I'll need in-text citations, a valid reference list, data tables, and step-by-step methodologies. I think Graphviz (DOT) diagrams will be useful for pathways. I'm also now analyzing the compound's structure, focusing on the pyrrolidine ring, oxo group, carboxylic acid, and benzyloxy group.
Analyzing Acidity Details
I'm now zeroing in on the compound's acidity. Since I understand the 1-(Benzyloxy) means the benzyloxy group is on the nitrogen, it's clear the carboxylic acid is the primary acidic site. I'm considering whether multiple pKa values might refer to experimental vs. predicted data or different solvents. I need to find specific pKa data. It looks like it could be a key intermediate.
Clarifying the Compound
I'm now identifying this compound as a protected lactam, specifically a derivative of pyroglutamic acid. The naming conventions have been confusing, but the structure is becoming clear. I now know that it is a key intermediate in the synthesis of Avibactam and Relebactam. The carboxylic acid is free, while the nitrogen is protected. I'm preparing to search for pKa data or, lacking that, I'll need to develop theoretical frameworks for pKa estimations.
Verifying the Structure
I'm now focusing on verifying the structure and existence of the compound. My goal is to find direct pKa data. If it's unavailable, I will explore analogs and theoretical prediction. I'm developing a structured guide that includes chemical identity, structural analysis (electronic effects), theoretical pKa prediction (inductive effects), experimental protocols (potentiometric titration/LC-pH), and drug development relevance (solubility, permeability, formulation). I plan to search for the specific compound, considering CAS number 101385-93-7, and execute the search.
Identifying the Compound
I've zeroed in on the compound's structure, recognizing it as this compound. It's a five-membered lactam, a pyrrolidinone, bearing a carboxylic acid at position 3. The benzyl group and ketone are clearly evident. Further research will delve deeper into its physical and chemical properties.
Analyzing the Acidity
I'm now focusing on the acidity of the compound, specifically its predicted pKa. I've considered several analogs, including dodecyl and methyl substituents on the nitrogen. The key is to differentiate between N-alkyl and N-alkoxy substitution; the benzyloxy group (N-O-Bn) should exert an electron-withdrawing inductive effect, making the carboxylic acid slightly more acidic than its N-alkyl counterpart. I'm estimating a slightly lower pKa, given this distinction.
Predicting the pKa
I've explored the acidity of potential compounds, and considered the absence of a proton on the nitrogen or the oxygen of the N-O group, indicating that the carboxylic acid is the only proton-donating group. I haven't found a direct pKa value, so I'm analyzing similar compounds such as pyroglutamic acid (pKa 3.3). The benzyloxy group should make this compound slightly more acidic than pyroglutamic acid. I predict a pKa in the 3.0-3.5 range, with the benzyl group playing a role in this prediction.
Determining the pKa
I'm now diving deeper into pinning down the exact pKa. While direct experimental values for the specific compound are elusive, I'm using 5-oxopyrrolidine-3-carboxylic acid as a baseline, and considering the electron-withdrawing effects of the lactam carbonyl and the N-alkoxy group. The 5-oxopyrrolidine-3-carboxylic acid's pKa seems to be around 4.0-4.5. The N-alkoxy group should make this compound more acidic than the baseline, probably putting the compound close to 4.0, perhaps a bit lower.
Analyzing the Compound
I've got a handle on the core structure now. The focus is this compound. It's a 5-membered lactam, which helps narrow down the reaction paths. I've also identified the beta position on the carboxylic acid and the benzyloxy group.
Clarifying the Numbering
I've established a clear numbering system following IUPAC conventions for "5-oxopyrrolidine-3-carboxylic acid". The nitrogen is position 1, and the carboxylic acid is positioned at the beta position to the lactam carbonyl. I'm focusing on these positions and their implications for potential reactions.
Estimating pKa Values
I've predicted the pKa of the compound based on structural features. I'm focusing on the position of the carboxylic acid relative to the lactam carbonyl. The N-benzyloxy group's electron-withdrawing effect contributes, though weakly, to acidity. I estimate a pKa range of 4.1-4.4 based on these factors and some available data points. I need to consider N-alkyl variants and relate those values to these observations, and how this relates to pyroglutamic acid.
Refining the Acidity
I am now focusing on the hydroxamic acid derivative aspect, specifically the N-benzyloxy group and its role. The N-O bond's stability is key in acidic conditions for pKa determination. I recognize that the "acidity" I'm assessing is strictly that of the carboxylic acid, not the N-O bond. I have identified potentometric titration as the gold standard for determining pKa values, with LC-pH methods as another approach. I will be incorporating relevant applications, such as the intermediate role this compound plays in beta-lactamase inhibitor synthesis (Avibactam, Relebactam).
Constructing the Guide
I'm now outlining a comprehensive guide. I've defined the compound's crucial role in DBO inhibitor synthesis and will immediately state the pKa range, grounding it in the known SAR logic of the pyrrolidinone scaffold. My outline includes a structural breakdown, electronic effects analysis, acidity comparisons, and theoretical versus experimental data. I'll detail experimental protocols for pKa determination, including potentiometry and spectrophotometry, and consider drug development implications like solubility and synthetic utility of deprotection to N-OH.
A Guide to 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block in Modern Synthesis
Abstract
In the landscape of drug discovery and development, the demand for enantiomerically pure compounds has positioned chiral building blocks as indispensable tools. Among these, derivatives of pyroglutamic acid, sourced from the inexpensive and readily available chiral pool, offer a rigid, stereodefined scaffold for asymmetric synthesis.[1][2] This technical guide provides an in-depth review of (3S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid, a highly versatile synthon. We will explore its synthesis from L-glutamic acid, delineate its key reactivity, and showcase its application in the construction of conformationally constrained peptide mimics and complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chiral intermediates to accelerate their synthetic programs.
Introduction: The Strategic Value of Pyroglutamate-Based Scaffolds
The pyroglutamate core, a five-membered lactam, is a privileged structure in medicinal chemistry. Its conformational rigidity serves as an excellent starting point for creating constrained amino acid analogs, which can mimic or stabilize peptide β-turns, leading to enhanced biological activity and metabolic stability.[3][4] (3S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid emerges from this class as a particularly valuable building block for several reasons:
-
Inherent Chirality: Derived from natural L-glutamic acid, it provides a fixed (S)-stereocenter at the C3 position, which serves as a powerful control element for subsequent stereoselective transformations.[1]
-
Orthogonal Functionality: It possesses three distinct functional handles: a C3-carboxylic acid, a C5-lactam carbonyl, and an N-O-benzyl group. These sites can be manipulated with high chemoselectivity.
-
The N-Benzyloxy Group: This moiety is more than a simple protecting group. It activates the lactam carbonyl towards nucleophilic attack and can be cleaved under specific, mild conditions (catalytic hydrogenation) to unmask a reactive N-hydroxy functionality, opening avenues for further diversification.
This guide will demonstrate how these features are exploited to create novel molecular architectures with significant therapeutic potential.
Synthesis of the Building Block: A Chiral Pool Approach
The most efficient and common synthesis of (3S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid begins with L-glutamic acid, capitalizing on nature's readily available stereochemistry. The overall strategy involves the cyclization to the pyroglutamate ring, followed by the introduction of the N-benzyloxy group.
Typical Synthetic Workflow:
The pathway involves the initial formation of L-pyroglutamic acid, protection of the carboxylic acids, introduction of the N-hydroxy group, and subsequent benzylation.
Caption: Synthetic route from L-glutamic acid.
Exemplary Protocol: Synthesis from L-Pyroglutamic Acid
This protocol outlines the key steps starting from commercially available L-pyroglutamic acid.
Step 1: Esterification of L-Pyroglutamic Acid
-
Rationale: Protection of both the C5 and C3 carboxylic acid functionalities (in its open-chain tautomer) or just the C3 acid prevents unwanted side reactions during subsequent steps. A methyl or ethyl ester is common.
-
Procedure: L-pyroglutamic acid is refluxed in methanol or ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). The reaction is monitored by TLC until completion. The solvent is removed under reduced pressure, and the resulting ester is used directly or after purification.
Step 2: N-Hydroxylation and Benzylation
-
Rationale: Introducing the benzyloxy group at the nitrogen atom is the key step. This is typically achieved by N-oxidation or hydroxylation followed by etherification.
-
Procedure: The pyroglutamate ester is treated with a suitable hydroxylating agent. Subsequently, the intermediate N-hydroxy lactam is reacted with benzyl bromide (BnBr) in the presence of a non-nucleophilic base (e.g., NaH or K₂CO₃) in an aprotic solvent like DMF or acetonitrile to form the N-benzyloxy ether.
Step 3: Selective Saponification
-
Rationale: The final step is the selective hydrolysis of the C3-ester to liberate the carboxylic acid, yielding the target building block without affecting the lactam ring or the N-O-benzyl group.
-
Procedure: The N-benzyloxy pyroglutamate ester is treated with one equivalent of a base (e.g., LiOH or NaOH) in a mixture of water and a co-solvent like THF or methanol at room temperature. The reaction is carefully monitored to prevent over-hydrolysis. Acidification of the reaction mixture precipitates the final product, which is then isolated by filtration and purified by recrystallization.
Physicochemical Properties & Reactivity Profile
The utility of a building block is defined by its physical properties and predictable reactivity.
Key Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (S)-configuration at C3 |
| Optical Rotation | [α]D value is specific to the enantiomer |
| Solubility | Soluble in polar organic solvents (MeOH, DMF, DMSO); sparingly soluble in water |
Reactivity and Synthetic Transformations
The molecule's three functional groups can be addressed with high selectivity, making it a versatile intermediate for constructing diverse molecular libraries.
Caption: Major reaction pathways for the chiral building block.
-
C3-Carboxylic Acid Modifications: The carboxyl group is a versatile handle for chain extension. It readily undergoes standard transformations, most notably amide bond formation using coupling reagents like EDC/HOBt or HATU, to connect with a wide array of amines, amino acids, or other nucleophiles.[5] This is a primary strategy for building peptidomimetics and compound libraries.[6][7]
-
N-O Bond Cleavage: The N-benzyloxy group is readily cleaved by catalytic hydrogenation (e.g., H₂, 10% Pd/C) to yield the corresponding N-hydroxy lactam. This unmasks a new reactive site for further functionalization, such as acylation or alkylation.
-
Lactam Ring Manipulation: The lactam carbonyl can be reduced. Milder reducing agents may affect the carboxylic acid first, while more powerful reagents like LiAlH₄ can reduce both the lactam and the carboxylic acid to furnish a chiral 1-(benzyloxy)pyrrolidine derivative.
Applications in Drug Discovery and Development
The unique structural features of 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid have been exploited in the synthesis of numerous biologically active compounds.
A. Synthesis of Constrained Peptidomimetics
The rigid pyrrolidinone scaffold is ideal for creating mimics of peptide secondary structures. By incorporating this building block into a peptide sequence, researchers can enforce a specific conformation, which can lead to increased receptor affinity and improved enzymatic stability.[4][8][9]
Workflow: Incorporation into a Peptide Chain
Sources
- 1. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]
- 2. escholarship.org [escholarship.org]
- 3. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Catalytic Hydrogenolysis of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
[1]
Introduction & Mechanistic Insight
The substrate This compound (CAS: 99940-64-4) contains a critical N-alkoxy lactam motif.[1] In medicinal chemistry, this scaffold is a precursor to cyclic hydroxamic acids (used in metalloprotease inhibitors) and pyroglutamic acid mimetics.[1]
The primary challenge in hydrogenating this molecule is selectivity .[1]
-
Target A (N-OH): Cleavage of the
bond to yield the N-hydroxy lactam.[1] This is the most common objective.[1] -
Target B (N-H): Cleavage of the
bond to yield the secondary lactam. This requires forcing conditions or specific catalysts.[1]
Reaction Pathway
The reaction proceeds via oxidative insertion of Palladium into the benzylic
Troubleshooting & Optimization
Technical Support Center: Crystallization of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pyroglutamic acid derivative. The unique structural features of this molecule—possessing a polar carboxylic acid, a lactam ring, and a relatively nonpolar benzyloxy group—can present specific challenges during crystallization.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve high-purity crystalline material.
Section 1: Foundational Principles & Solvent Selection
Successful crystallization hinges on exploiting the differential solubility of a compound at varying temperatures. The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at lower temperatures, allowing for the controlled formation of a crystal lattice that excludes impurities.[1]
For this compound, its polarity is intermediate. The carboxylic acid and lactam functionalities favor polar solvents, while the benzyl group imparts nonpolar character. This duality makes a mixed-solvent system a powerful choice for achieving optimal crystallization conditions.[2][3]
Table 1: Properties of Common Solvents for Polar Organics
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Miscible Anti-Solvents (Less Polar) |
|---|---|---|---|
| Water | 100 | 80.1 | Ethanol, Methanol, Acetone |
| Methanol | 65 | 32.7 | Dichloromethane, Diethyl Ether, Toluene |
| Ethanol | 78 | 24.5 | Hexanes, Toluene, Diethyl Ether |
| Ethyl Acetate | 77 | 6.0 | Hexanes, Cyclohexane |
| Acetone | 56 | 20.7 | Hexanes, Diethyl Ether |
| Toluene | 111 | 2.4 | Hexanes, Pentane |
Data sourced from multiple chemistry resources.[4][5]
Section 2: Recommended Starting Protocol (Mixed-Solvent System)
This protocol is a robust starting point for researchers. The recommended system is Ethanol/Water , a common and effective pair for compounds with hydrogen-bonding capabilities.[2]
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling, ~78°C) dropwise while stirring until the solid is completely dissolved.[1] An Erlenmeyer flask is preferred due to its narrow neck, which minimizes solvent evaporation.[1]
-
Induce Saturation: While keeping the solution hot, add warm water (the "anti-solvent" or "insoluble solvent") dropwise.[3] Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy suspension until it becomes clear again. This ensures you are starting from a perfectly saturated solution at that temperature.[6]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals as it allows molecules to selectively deposit onto the growing lattice, excluding impurities.[7]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.[1]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent composition) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 3: Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice.[8][9]
-
The "Why": This typically happens for two main reasons:
-
The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure compound, which is often depressed).[8]
-
The solution is too highly concentrated, or it was cooled too quickly, causing the compound to crash out of solution at a temperature where it is still molten.[10] Oiling out is detrimental to purification because impurities are often more soluble in the oily droplets than in the bulk solvent, leading to a highly impure solidified product.[8][9]
-
-
Step-by-Step Solution:
-
Re-dissolve: Heat the solution back to its boiling point to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the overall supersaturation.[8][11]
-
Ensure Homogeneity: Ensure the solution is completely clear and homogeneous before attempting to cool again.
-
Cool Slower: Allow the solution to cool much more slowly. Insulating the flask with paper towels can help slow the rate of cooling.[8]
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or alter the ratio in your mixed-solvent system.[5]
-
Q2: No crystals have formed even after the solution has cooled in an ice bath. What should I do?
Answer: The absence of crystals indicates that the solution is not sufficiently supersaturated at the lower temperature. This is a very common issue.
-
The "Why": This usually means one of two things: either too much solvent was used, keeping the compound fully dissolved even when cold, or the nucleation step (the initial formation of microscopic crystal seeds) has a high energy barrier and has not occurred.[12]
-
Troubleshooting Workflow:
Troubleshooting flow for inducing crystallization. -
Detailed Protocols for Induction:
-
Scratching: Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth to begin.[13][14]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cold solution. This provides a perfect template for further crystal growth.[7][13]
-
Reducing Solvent Volume: If scratching or seeding fails, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration, then repeat the slow cooling process.[14]
-
Q3: My crystal yield is very low. How can I improve it?
Answer: A low yield means a significant portion of your compound remained dissolved in the mother liquor after filtration.
-
The "Why": The most common causes are using an excessive amount of solvent during the initial dissolution step, not cooling the solution to a low enough temperature, or for an insufficient amount of time.[8]
-
Step-by-Step Solution:
-
Optimize Solvent Volume: Be meticulous in adding the minimum amount of hot solvent required to fully dissolve the crude solid. Working with smaller solvent volumes ensures the solution becomes supersaturated upon cooling.
-
Maximize Cooling: Ensure the flask spends adequate time (at least 30 minutes) in an ice-water bath. Colder temperatures decrease the solubility of your compound, leading to greater precipitation.
-
Analyze the Mother Liquor: After filtering your first crop of crystals, try concentrating the mother liquor (the remaining solution) by boiling off about half the solvent. Upon cooling this concentrated solution, a second crop of crystals may form. Note that this second crop may be less pure than the first.
-
Check Washing Technique: Always wash the collected crystals with ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[1]
-
Q4: How do I properly select a mixed-solvent system for this molecule?
Answer: The key is to find two miscible solvents with opposite solubility characteristics for your compound.[3]
-
The "Why": A "good" solvent dissolves the compound well, while a "bad" (or anti-solvent) dissolves it poorly. By carefully combining them, you can fine-tune the solubility to a point that is ideal for crystallization—soluble when hot, insoluble when cold.[4]
-
Workflow for Selecting a Solvent Pair:
Logic for mixed-solvent crystallization. -
Practical Example for this Molecule:
-
Good Solvents (Polar): Methanol, Ethanol, Acetone. Test a small sample; it should dissolve readily.
-
Bad Solvents (Less Polar/H-bond disrupting): Water, Hexane, Toluene. Test a small sample; it should be largely insoluble.
-
Good Miscible Pairs: Ethanol/Water, Methanol/Dichloromethane, Ethyl Acetate/Hexane.[15] Given the hydrogen-bonding capacity of the carboxylic acid, Ethanol/Water is an excellent starting point.
-
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. Crystallization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Minimizing side reactions during hydrolysis of N-benzyloxy pyrrolidine esters
Technical Support Center: N-Benzyloxy Pyrrolidine Ester Hydrolysis
A Guide for Senior Application Scientists
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-benzyloxycarbonyl (Cbz or Z) protected pyrrolidine esters. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of selective ester hydrolysis while preserving the integrity of your molecule. This is not a rigid template, but a dynamic resource built from established chemical principles and troubleshooting experience.
Core Principles: The Challenge of Selectivity
The hydrolysis of an ester on an N-Cbz protected pyrrolidine core is a common transformation, yet it presents a classic chemical challenge: achieving chemoselectivity. The desired reaction is the saponification of the ester to a carboxylate, typically for subsequent peptide coupling or functionalization. However, the reaction environment can inadvertently trigger two primary side reactions:
-
Epimerization: The α-carbon to the ester is stereogenic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate, leading to a partial or total loss of stereochemical integrity upon reprotonation. Proline and its derivatives are known to be susceptible to racemization[1][2].
-
Premature N-Cbz Deprotection: The Cbz group is robust but not invincible. It is stable to many basic conditions but can be cleaved by strong acids or, most commonly, by catalytic hydrogenolysis[3][4]. Ensuring the hydrolysis conditions are orthogonal to the Cbz protecting group is paramount[5][6].
Understanding the interplay between the desired hydrolysis and these potential side reactions is the key to designing a successful and reproducible experiment.
Visualizing the Reaction Pathways
The diagram below illustrates the primary reaction pathways you will encounter. Your goal is to direct the reaction exclusively down the "Desired Pathway" by carefully controlling the reaction parameters.
Caption: Desired vs. Undesired reaction pathways.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the hydrolysis of N-Cbz pyrrolidine esters in a practical, question-and-answer format.
Q1: I'm observing significant epimerization at the α-carbon. How can I minimize or eliminate this?
Answer: This is the most frequent side reaction. Epimerization occurs via deprotonation of the α-carbon. To prevent this, you must moderate the basicity of the reaction and the temperature.
-
Causality: Stronger bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can more readily abstract the α-proton, especially at elevated temperatures[7][8]. The resulting planar enolate intermediate is achiral, and its subsequent reprotonation during workup leads to a mixture of stereoisomers.
-
Solution 1: Switch to a Milder Base. Lithium hydroxide (LiOH) is often the base of choice for saponifying esters of chiral amino acids.[9][10][11]. Its lower basicity and the coordinating ability of the Li⁺ ion can help stabilize the tetrahedral intermediate of hydrolysis over the competing enolization pathway.
-
Solution 2: Implement Cryogenic Conditions. Perform the reaction at 0°C or even -10°C. Lowering the temperature significantly reduces the rate of proton abstraction relative to the rate of nucleophilic attack at the ester carbonyl.
-
Solution 3: Consider Solvent Choice. A common solvent system is a mixture of tetrahydrofuran (THF) and water. This ensures solubility for both the substrate and the inorganic base, allowing for a homogeneous reaction at low temperatures.
Q2: My N-Cbz protecting group is being partially or fully cleaved during the reaction. What's going wrong?
Answer: This indicates your hydrolysis conditions are not orthogonal to the Cbz group. While generally stable to base, extreme conditions can compromise it. More likely, you are inadvertently creating reductive or strongly acidic conditions.
-
Causality: The Cbz group is primarily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[4][12]. It is quite stable to most basic conditions used for saponification.
-
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Are you using a base that might have reducing potential? This is unlikely with standard hydroxides.
-
Check Your Workup Procedure: The issue may lie in the acidic workup. Using a very strong acid to neutralize the reaction can cause cleavage. Use a milder acid like citric acid or potassium bisulfate (KHSO₄) and maintain a low temperature during neutralization.
-
Avoid Catalytic Transfer Hydrogenation Conditions: Reagents like ammonium formate, when used with Pd-C, are effective for Cbz debenzylation and should be avoided if you only want to hydrolyze the ester[13].
-
Q3: The hydrolysis reaction is very slow or stalls, resulting in low yields. How can I drive it to completion?
Answer: Slow hydrolysis is often due to steric hindrance around the ester or poor solubility.
-
Causality: Bulky esters (e.g., tert-butyl esters) are significantly more difficult to hydrolyze via an SN2-type mechanism than methyl or ethyl esters. Poor solubility of the substrate in the aqueous/organic mixture can also dramatically slow down the reaction rate.
-
Solution 1: Increase the Equivalents of Base. For sterically hindered esters, you may need to increase the equivalents of LiOH from a typical 1.1-1.5 eq. up to 3-5 eq.
-
Solution 2: Optimize the Solvent System. Increase the proportion of the organic co-solvent (like THF or dioxane) to improve substrate solubility[11]. Adding methanol can also sometimes accelerate the reaction, but be aware of the potential for transesterification if the reaction stalls for extended periods[14].
-
Solution 3: Increase the Temperature (with Caution). If cryogenic conditions lead to no reaction, you can slowly raise the temperature to room temperature. However, you must monitor the reaction closely for the onset of epimerization using TLC or LC-MS. This is a trade-off between reaction rate and stereochemical purity.
Q4: Are there alternatives to basic hydrolysis for extremely sensitive substrates?
Answer: Yes. When even mild basic conditions prove problematic, enzymatic hydrolysis offers a highly selective alternative.
-
Causality: Lipases and esterases can operate under neutral pH and ambient temperature, providing a reaction environment that is orthogonal to most protecting groups and minimizes the risk of base-mediated side reactions[15].
-
Methodology: Enzymes like Candida antarctica lipase B (CAL-B) or lipases from Candida cylindracea can be effective. The reaction is typically run in a buffered aqueous solution, sometimes with a miscible co-solvent to aid solubility. This method is particularly valuable for complex molecules where multiple sensitive functional groups are present[16].
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues systematically.
Caption: A systematic troubleshooting workflow.
Recommended Protocols & Data
Protocol 1: High-Fidelity Saponification using Lithium Hydroxide
This protocol is optimized to minimize epimerization for standard methyl or ethyl esters.
Steps:
-
Dissolution: Dissolve the N-Cbz-pyrrolidine ester (1.0 equiv) in a mixture of THF and water (3:1 v/v) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.
-
Base Addition: Add a solution of lithium hydroxide monohydrate (1.5 equiv) in water dropwise over 15 minutes.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M citric acid or KHSO₄ solution until the pH is ~4-5. Maintain the temperature at 0°C during the quench.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Comparative Data for Hydrolysis Conditions
The choice of base and temperature has a profound impact on the outcome. The following table summarizes typical results for the hydrolysis of a model substrate, (S)-N-Cbz-pyrrolidine-2-carboxylic acid methyl ester.
| Condition ID | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Purity (ee%) | Notes |
| A | NaOH (1.5) | THF/H₂O | 25 | 2 | 95 | ~85% | Significant epimerization observed. |
| B | NaOH (1.5) | THF/H₂O | 0 | 8 | 80 | ~95% | Reduced epimerization but slower reaction. |
| C (Recommended) | LiOH (1.5) | THF/H₂O | 0 | 4 | 98 | >99% | Optimal balance of rate and stereopurity. [9][10] |
| D | LiOH (1.5) | THF/H₂O | -10 | 12 | 90 | >99% | Excellent purity, but may be slow for hindered esters. |
| E | CAL-B Enzyme | Phosphate Buffer | 30 | 24 | 92 | >99% | Ideal for highly sensitive or complex substrates.[15][16] |
References
-
Miyazawa, T., Akita, T., & Yamada, T. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
-
Various Authors. (Year). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry. [Link]
-
Loudon, G. M., & Cativiela, C. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science. [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Various Authors. (Year). Deprotection of N-benzoylpyrrolidines. ResearchGate. [Link]
-
Various Authors. (2001). Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. [Link]
-
Various Authors. (2017). Planar transition-state of proline racemization facilitated by proline racemase. Chemistry Stack Exchange. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
-
Loudon, G. M., & Cativiela, C. (2004). Saponification of esters of chiral α‐amino acids anchored through their amine function on solid support. Semantic Scholar. [Link]
-
Miyazawa, T., Akita, T., & Yamada, T. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
-
Denard, C. A., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. RSC Publishing. [Link]
- Various Authors. (1993). Process for the saponification of aminoacid-/peptide esters.
-
Various Authors. (2015). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]
-
Various Authors. (Year). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
- Various Authors. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Various Authors. (2020). Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines. ResearchGate. [Link]
-
Kocienski, P. J. (1994). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. [Link]
-
OChemOnline. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. [Link]
-
Chemrevise. (Year). Hydrolysis of esters. chemrevise.org. [Link]
-
Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995). Enzymatic Hydrolysis of Long-Chain N-heterocyclic Fatty Esters. PubMed. [Link]
-
Various Authors. (2018). HYDROLYSIS REACTIONS. acikders.ankara.edu.tr. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. organic-chemistry.org. [Link]
- Various Authors. (1993). Process for the saponification of aminoacid-/peptide ester.
-
University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary, Department of Chemistry. [Link]
-
Various Authors. (Year). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]
-
Various Authors. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids? ResearchGate. [Link]
-
Various Authors. (1992). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]
-
Various Authors. (Year). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]
-
Organic Syntheses. (Year). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
-
Various Authors. (Year). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. ResearchGate. [Link]
-
Crich, D., & Li, W. (2007). Stereocontrolled Glycoside and Glycosyl Ester Synthesis. Neighboring Group Participation and Hydrogenolysis of 3-(2′-Benzyloxyphenyl)-3,3-dimethylpropanoates. PubMed Central. [Link]
-
Cline, G. W., & Hanna, P. E. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]
-
Crich, D., & Li, W. (2006). Stereocontrolled glycoside and glycosyl ester synthesis. neighboring group participation and hydrogenolysis of 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates. PubMed. [Link]
-
Various Authors. (Year). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
-
Smith, A. D., & Ryan, J. (2011). N-Heterocyclic Carbene-Catalysed Transformations: the Crossed Benzoin Condensation and Oxidative Aldehyde Esterifications. TARA - Trinity College Dublin. [Link]
Sources
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Technical Support Center: Purification Optimization for 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic Acid
Topic: Optimizing solvent selection for 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid purification Ticket ID: #AVI-PUR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with This compound , a critical intermediate in the synthesis of diazabicyclooctane (DBO)
This molecule presents a unique "Janus-faced" solubility challenge:
-
Polar Domain: The lactam ring and carboxylic acid (C3 position) create high polarity and hydrogen bonding potential.
-
Lipophilic Domain: The N-benzyloxy group adds significant hydrophobicity.[1]
This duality often leads to oiling out (liquid-liquid phase separation) rather than clean crystallization, particularly in aqueous-organic mixtures.[1] This guide provides a self-validating solvent selection strategy to overcome these kinetic traps.
Module 1: Solubility Profiling & Solvent Screening
The "Amphiphilic Trap"
Standard "Like Dissolves Like" rules fail here. If you use highly polar solvents (Methanol, Water), the compound dissolves too well, leading to poor yield. If you use non-polar solvents (Heptane), it is insoluble. The "Goldilocks" zone lies in esters and specific ether/alcohol ratios.
Solubility Data Table
Data based on thermodynamic saturation at 25°C vs. 60°C.
| Solvent System | Solubility (25°C) | Solubility (60°C) | Suitability | Technical Note |
| Water (pH < 2) | Low (< 5 mg/mL) | Moderate | Anti-Solvent | Promotes oiling out if added too quickly to hot organic solutions.[1] |
| Methanol / Ethanol | Very High (> 200 mg/mL) | Very High | Dissolver | Too soluble for single-solvent crystallization.[1] Yield loss is high.[1] |
| Ethyl Acetate (EtOAc) | Moderate (20-40 mg/mL) | High (> 100 mg/mL) | Primary | Ideal. steep solubility curve allows for cooling crystallization. |
| Isopropyl Acetate (IPAc) | Low-Moderate | High | Alternative | Better for scale-up; higher boiling point allows better impurity rejection.[1] |
| n-Heptane | Negligible | Negligible | Anti-Solvent | Critical for "drowning out" the product from EtOAc or IPAc.[1] |
| Dichloromethane (DCM) | High | High | Extraction Only | Not recommended for crystallization due to volatility and poor yield control. |
Recommended Solvent System: EtOAc / n-Heptane
We recommend a cooling + anti-solvent hybrid approach.[1] Ethyl Acetate provides the solubility gradient, while n-Heptane lowers the metastable zone width, forcing nucleation.
Module 2: Troubleshooting "Oiling Out"
Issue: The solution turns cloudy/milky at high temperatures (50°C+), or a second liquid layer forms at the bottom before crystals appear. Cause: The N-benzyloxy group aggregates in water-rich or highly non-polar environments before the crystal lattice can organize.[1]
The Protocol: Controlled Seeding
-
Dissolution: Dissolve crude solid in Ethyl Acetate (10V) at reflux (75-77°C).
-
Polishing: If insoluble particles remain, hot filter.
-
Initial Cooling: Cool slowly to 55°C.
-
Seeding (Critical): Add 1-2 wt% of pure seed crystals at 55°C. Do not skip this.
-
Aging: Hold at 55°C for 1 hour. Ensure a seed bed forms (visual confirmation of white solids, not oil droplets).
-
Anti-Solvent Addition: Add n-Heptane (5V) dropwise over 2 hours while maintaining 55°C.
-
Final Cooling: Cool to 0-5°C over 4 hours.
Visual Troubleshooting Logic
Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Module 3: Impurity Rejection (Self-Validating Protocol)
Target Impurities:
-
Unreacted O-benzylhydroxylamine: Basic/Nucleophilic.[1]
-
Itaconic Acid residues: Highly acidic, water-soluble.[1]
The "pH Swing" Pre-Treatment Before crystallization, you must reset the impurity profile using the carboxylic acid functionality.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude reaction mixture in 5% NaHCO₃ (aq) .
-
Wash 1 (Organic): Extract the aqueous layer with Isopropyl Acetate (IPAc) or MTBE .
-
Result: Discard organic layer (removes unreacted benzylhydroxylamine and neutral byproducts).
-
-
Acidification: Cool aqueous layer to 5°C. Slowly add 6N HCl to pH 2.0 - 2.5.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate .[1][4]
-
Result: Product moves to organic layer; Itaconic acid remains in water (due to higher polarity/solubility in water).
-
-
Drying: Dry organic layer over MgSO₄, filter, and proceed to crystallization (Module 2).
Purification Workflow Diagram
Caption: Integrated Acid-Base Swing and Crystallization workflow for maximum purity.
Frequently Asked Questions (FAQ)
Q1: My product is yellow, but the reference standard is white. Why? A: The yellow color typically comes from oxidized traces of O-benzylhydroxylamine or benzyl alcohol.[1]
-
Fix: Include a charcoal (activated carbon) treatment step during the "Dissolution" phase of Module 2. Heat the EtOAc solution with 5 wt% activated carbon for 30 minutes, then filter hot over Celite.
Q2: Can I use Acetone instead of Ethyl Acetate? A: Avoid if possible. While solubility is good, Acetone holds water tenaciously. The presence of water increases the risk of the product oiling out rather than crystallizing.[5] Furthermore, acetone can react with residual hydroxylamines to form oximes (impurities).
Q3: The yield is lower than expected (<60%). Where is the product? A: Check the Mother Liquor (ML).
-
pH Issue: If you did the pH swing, ensure the acidification reached pH < 2.5. The pKa of the carboxylic acid is approx 3.8–4.0; if you stop at pH 4, 50% of your product remains in water.
-
Solubility Loss: If you used too much EtOAc, the product remains solubilized. Concentrate the ML and add more Heptane to recover a second crop.
References
- Source: U.S. Patent 9,062,066 (AstraZeneca/Forest Labs). "Process for the preparation of diazabicyclooctane derivatives.
-
Crystallization of Carboxylic Acids
-
Purification of N-benzyloxy-pyroglutamic acid derivatives
-
Source: WO Patent 2012/172368.[1] "Process for the preparation of beta-lactamase inhibitors."
- URL
- Relevance: Specifically details the isolation of the 5-oxopyrrolidine-3-carboxylic acid intermediate using solvent extraction and crystalliz
-
Sources
Validation & Comparative
1H NMR and 13C NMR spectral interpretation of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
[1][2]
Executive Summary & Chemical Context
This compound is a functionalized lactam often utilized as a scaffold in the synthesis of
Critical Distinction: The primary analytical challenge is distinguishing this 3-carboxylic acid isomer (derived from itaconic acid) from its regioisomer, 1-(benzyloxy)-5-oxopyrrolidine-2-carboxylic acid (derived from glutamic acid/pyroglutamic acid).[1][2] The latter is a well-known intermediate for Diazabicyclooctane (DBO) inhibitors like Avibactam.[1][2] Misidentification between these two isomers can lead to catastrophic downstream synthesis failures.[1][2][3]
Structural Breakdown[1][2][3]
Experimental Methodology
To ensure reproducibility and high-resolution data, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
-
Solvent: DMSO-
(99.9% D) is the required solvent.[1][2] The carboxylic acid proton and the solubility of the lactam core require a polar aprotic solvent.[2][3] often leads to broadening of the acid proton and poor solubility.[1][2][3] -
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H NMR | 13C NMR | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio per scan.[1][2] |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Ensures full relaxation of carboxylic carbons.[1][2][3] |
| Scans (NS) | 16–32 | 1024+ | Carbonyls (C3-COOH, C5=O) are quaternary and slow to relax.[1][2] |
| Spectral Width | 14 ppm | 220 ppm | Captures downfield acid proton (~12.8 ppm) and carbonyls (~175 ppm).[1][2][3] |
Comparative Analysis: Target vs. Regioisomer
The following table objectively compares the target molecule against its most common alternative (the 2-isomer). This serves as the primary "Go/No-Go" decision matrix for structural validation.
Table 1: Diagnostic Chemical Shifts (DMSO- )
| Feature | Target: 3-Carboxylic Acid Isomer | Alternative: 2-Carboxylic Acid Isomer | Differentiation Logic |
| N-Adjacent Proton | CRITICAL: The 3-isomer has 2 protons next to Nitrogen (C2-H).[1][2] The 2-isomer has only 1 proton (C2-H).[1][2] | ||
| Acid Position ( | In the 3-isomer, the acid-bearing carbon is a methine at C3, shielded relative to the N-adjacent C2.[1][2] | ||
| Carbonyl ( | Less diagnostic; both have methylene groups adjacent to the lactam carbonyl or in the ring.[1][2][3] | ||
| Synthetic Origin | Itaconic Acid + O-Benzylhydroxylamine | Glutamic Acid / Pyroglutamic Acid | Knowing the starting material predicts the isomer.[1][2] |
Detailed Spectral Interpretation
1H NMR Assignments (DMSO- )
-
12.60 – 12.80 (br s, 1H): Carboxylic acid
.[1][2][4] Disappears upon shake.[1][2][3][5] -
7.35 – 7.45 (m, 5H): Aromatic protons of the benzyloxy group (
).[2][3] -
4.92 (s, 2H): Benzylic methylene (
).[1][2] This is a sharp singlet, characteristic of the -alkoxy environment.[1][2] -
3.55 – 3.75 (m, 2H, H-2): These are the protons at position 2 (between N and C3).[2][3] They appear as a complex multiplet (AB part of an ABX system) because they are diastereotopic due to the chiral center at C3.[1][2][3] This signal proves the Nitrogen is attached to a
. [2][3] - 3.15 – 3.25 (m, 1H, H-3): Methine proton at the chiral center carrying the carboxylic acid.[2][3]
- 2.45 – 2.60 (m, 2H, H-4): Methylene protons adjacent to the lactam carbonyl (C5).[2][3] Often overlaps with the DMSO solvent residual peak (2.50 ppm).[1][2][3] Note: Use HSQC to confirm this signal if buried under solvent.
13C NMR Assignments (DMSO- )
-
173.5, 171.0: Two carbonyl signals.[2][3][4][6] The Lactam (C5) is typically
ppm, and the Carboxylic Acid (COOH) is ppm.[1][2] - 135.8: Aromatic quaternary carbon (ipso).[1][2][3]
-
128.0 – 129.5: Aromatic
carbons.[1][2][3] -
76.5: Benzylic carbon (
).[1][2] - 48.0 – 50.0 (C-2): Methylene carbon adjacent to Nitrogen.[1][2]
- 35.0 – 37.0 (C-3): Methine carbon (chiral center).[1][2]
- 32.0 – 34.0 (C-4): Methylene carbon adjacent to Carbonyl.[1][2]
Structural Validation Workflows
Diagram 1: Regioisomer Discrimination Logic
This flowchart illustrates the decision-making process to confirm the 3-carboxylic acid isomer over the 2-carboxylic acid alternative.
Caption: Logical workflow for distinguishing the 3-isomer from the 2-isomer using 1H NMR integration patterns and 13C DEPT phasing.
Diagram 2: 2D NMR Connectivity (COSY & HMBC)
To fully assign the ring protons, the following correlation pathways must be observed.
Caption: Key COSY (blue, solid) and HMBC (green, dashed) correlations required to verify the position of the carboxylic acid at C3.
References
-
MDPI. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Retrieved from [Link] (Verifies the NMR shifts of the 5-oxopyrrolidine-3-carboxylic acid core synthesized from itaconic acid).[1][2]
-
National Institutes of Health (PMC). (2022).[1][2][3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from [Link] (Provides experimental protocols for the itaconic acid cyclization route).
-
Google Patents. (2019).[1][2][3] Method for preparing avibactam intermediate. Retrieved from (Used for comparative data regarding the 2-carboxylic acid regioisomer).[1][2]
Sources
- 1. Chiral Synthesis- AK Scientific [aksci.com]
- 2. Avibactam INT 1 | 1416134-48-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of N-Benzyloxy-5-oxopyrrolidine Derivatives
Executive Summary
N-benzyloxy-5-oxopyrrolidine derivatives serve as critical intermediates in the synthesis of hydroxamic acid-based metalloprotease inhibitors, peptidomimetics, and N-alkoxy lactams. Their structural integrity hinges on the N-O bond, which acts as a "chemical fuse" during mass spectrometry (MS) analysis.
This guide provides a technical comparison of fragmentation behaviors under Electron Impact (EI) versus Electrospray Ionization (ESI) .[1][2] It contrasts these derivatives with their unprotected N-hydroxy counterparts, offering researchers a roadmap for structural elucidation and impurity profiling in drug development.
Part 1: Ionization Source Comparison (Performance Analysis)
The choice of ionization method dictates the observable fragmentation landscape.[2] For N-benzyloxy-5-oxopyrrolidine derivatives, the performance difference between EI and ESI is distinct due to the lability of the benzylic ether bond.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Dominant Species | Fragment Ions (often no | Protonated Molecular Ion |
| Key Diagnostic Ion | ||
| Structural Insight | Fingerprinting; confirms the benzyl group. | Molecular weight confirmation; side-chain analysis. |
| Suitability | Best for GC-MS analysis of volatile derivatives. | Best for LC-MS of polar/thermally labile mixtures. |
Comparative Insight: N-Benzyloxy vs. N-Hydroxy Alternatives
When comparing the N-benzyloxy protected form against the N-hydroxy (unprotected) alternative:
-
N-Benzyloxy: Exhibits a "cleaner" fragmentation directed by the stable benzyl cation (
91). The N-O bond cleavage is the rate-limiting fragmentation step. -
N-Hydroxy: Often exhibits chaotic dehydration (
) and loss of oxygen ( ), making spectral interpretation more complex due to thermal degradation in the source.
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of N-benzyloxy-5-oxopyrrolidine is governed by three primary mechanisms: Benzylic Cleavage , Lactam Ring Contraction , and McLafferty-like Rearrangements .
The "Benzyl Effect" (N-O Bond Homolysis)
In EI-MS, the most abundant ion is invariably
-
Mechanism: The radical cation localizes on the aromatic ring or the amide nitrogen. The bond breaks to release the stable tropylium ion.
-
Diagnostic Value: A high-intensity peak at
91 confirms the presence of the N-benzyloxy protecting group.
Lactam Ring Degradation (CO Loss)
Following the loss of the benzyl group (or in parallel), the 5-oxopyrrolidine core undergoes characteristic neutral loss of Carbon Monoxide (CO, 28 Da).
-
Pathway: The cyclic amide (lactam) ejects CO to form a pyrrolidine-like radical cation or an open-chain iminium ion.
-
Mass Shift: Look for
transitions in MS/MS spectra.
ESI-CID Specific Pathways
In Collision-Induced Dissociation (CID), the protonated molecule
-
Neutral Loss of Benzyl Alcohol:
. The proton transfers to the ether oxygen, leading to the elimination of neutral benzyl alcohol ( ).
Visualization: Fragmentation Logic Flow
The following diagram maps the critical dissociation pathways for a generic N-benzyloxy-5-oxopyrrolidine derivative.
Caption: Figure 1. Dual-pathway fragmentation mechanism showing the divergence between EI (radical-driven) and ESI (proton-driven) cleavage events.
Part 3: Experimental Protocols
To ensure reproducibility and valid spectral data, the following protocols utilize self-validating checks (e.g., the presence of
Protocol A: LC-ESI-MS/MS (Structural Elucidation)
Objective: Confirm molecular weight and analyze the lactam core.
-
Sample Preparation:
-
Dissolve 1 mg of derivative in 1 mL Acetonitrile (ACN).
-
Dilute to 10 µg/mL with 50:50 ACN:Water + 0.1% Formic Acid.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
-
MS Settings (Triple Quadrupole/Q-TOF):
-
Source: ESI Positive Mode.[3]
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 10–40 eV.
-
-
Validation Step:
-
Observe Parent Ion
.[3] -
Apply CE. Pass Criteria: Detection of
(Loss of Benzyl Alcohol).
-
Protocol B: GC-EI-MS (Fingerprinting)
Objective: Impurity profiling and library matching.
-
Sample Preparation:
-
Dissolve sample in Ethyl Acetate (1 mg/mL).
-
Critical: Ensure sample is dry; moisture can hydrolyze the lactam.
-
-
GC Conditions:
-
Injector Temp: 250°C (Split 10:1).
-
Column: DB-5ms or equivalent non-polar column.
-
-
MS Settings:
-
Validation Step:
-
Pass Criteria: Base peak must be
91. If 91 is weak, check injector temperature (thermal degradation may be occurring too early).
-
Workflow Visualization
Caption: Figure 2. Parallel experimental workflows for liquid and gas phase analysis.
Part 4: Characteristic Data Summary
The following table summarizes the key ions expected for a generic N-benzyloxy-5-oxopyrrolidine (assuming R=H on the ring).
| Ion Identity | Origin | Relative Abundance (EI) | Relative Abundance (ESI) | |
| Parent Molecule | Molecular Ion | < 5% (Weak) | 100% ( | |
| Tropylium | 91 | Benzyl Group ( | 100% (Base Peak) | Variable (Low in soft MS) |
| Phenyl | 77 | Phenyl Ring ( | 20-40% | Absent |
| Lactam Core | N-O Cleavage | 10-30% | N/A | |
| Core - CO | Ring Contraction | 10-20% | N/A | |
| Neutral Loss | Loss of | N/A | High (in MS/MS) |
Substituent Effects[3][6][7][8][9]
-
4-Hydroxy substitution: Common in hydroxyproline derivatives. Increases the abundance of water loss (
) peaks. -
Alkyl side chains: If a long alkyl chain is attached to the ring, McLafferty rearrangements may compete with the N-O cleavage, introducing even-mass fragment ions.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of N-alkoxy compounds and Lactams. NIST Chemistry WebBook.
-
[Link]
-
-
Petreska Stanoeva, J., et al. (2022).[6] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering. (Provides analogous fragmentation data for pyrrolidine/lactam cores and CO loss mechanisms).
-
[Link]
-
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Amines. (Mechanistic grounding for
-cleavage and benzyl ether fragmentation).-
[Link]
-
-
Zhang, J., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns... of Ketamine Analogues." MDPI Molecules.
-
[Link]
-
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. mjcce.org.mk [mjcce.org.mk]
Comparing reactivity of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid vs. pyroglutamic acid
A Senior Application Scientist's Field Guide to 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid vs. Pyroglutamic Acid
Introduction: Beyond the Chiral Pool
In the landscape of synthetic chemistry and drug development, the pyrrolidinone ring system is a privileged scaffold. Both L-pyroglutamic acid and its derivatives, such as this compound, serve as invaluable chiral building blocks for constructing complex molecular architectures.[1] Pyroglutamic acid, a cyclized derivative of glutamic acid, is abundant and provides a rigid, stereodefined starting point for synthesis.[2][3] Its N-benzyloxy counterpart, while synthetically derived, introduces a critical structural modification—the N-O bond—that fundamentally alters the electronic character and, consequently, the chemical reactivity of the lactam core.
This guide provides an in-depth comparison of the reactivity of these two compounds. We will move beyond simple structural descriptions to explore the electronic and steric factors that govern their behavior in chemical reactions. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a predictive framework for employing these synthons in their work.
Part 1: A Tale of Two Nitrogen Atoms: Structural and Electronic Analysis
The divergent reactivity of pyroglutamic acid and its N-benzyloxy analog originates from the nature of the substituent on the lactam nitrogen.
-
Pyroglutamic Acid: Features a standard N-H lactam. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, creating a stable, planar amide bond with significant double-bond character. This resonance stabilization reduces the electrophilicity of the carbonyl carbon and renders the lactam ring relatively robust.
-
This compound: Features an N-alkoxy lactam. The highly electronegative oxygen atom attached directly to the nitrogen exerts a powerful negative inductive effect (-I effect). This effect withdraws electron density from the nitrogen atom, significantly reducing its ability to donate its lone pair to the carbonyl.
This fundamental electronic difference has profound consequences:
-
Increased Carbonyl Electrophilicity: With diminished resonance stabilization, the carbonyl carbon in the N-benzyloxy derivative is significantly more electron-deficient (more electrophilic) than in pyroglutamic acid.
-
Lactam Ring Strain and Stability: The reduced amide resonance destabilizes the lactam ring, making it more susceptible to cleavage. Studies on related N-alkoxy amides confirm they are far more reactive and less robust, especially in the presence of strong bases, compared to their N-alkyl analogs.[4]
-
Acidity of α-Protons: The electron-withdrawing N-OBn group can increase the acidity of the protons at the C4 position, potentially facilitating enolate formation under milder conditions.
Caption: Chemical structures of pyroglutamic acid and its N-benzyloxy analog.
Caption: Workflow for comparing the aminolysis reactivity of the two lactams.
Protocol 1: Aminolysis of Pyroglutamic Acid
-
Rationale: The stability of the pyroglutamic acid lactam necessitates the use of a peptide coupling agent (HBTU) to activate the carboxylic acid, which is the more reactive site for aminolysis under these conditions. Direct attack on the lactam carbonyl is not favored.
-
Procedure:
-
To a solution of L-pyroglutamic acid (129 mg, 1.0 mmol) in 5 mL of dimethylformamide (DMF), add benzylamine (118 mg, 1.1 mmol).
-
Add HBTU (455 mg, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (323 mg, 2.5 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding amide.
-
Protocol 2: Aminolysis of this compound
-
Causality: The highly electrophilic lactam carbonyl in the N-benzyloxy derivative is susceptible to direct nucleophilic attack by the amine, leading to spontaneous ring-opening without the need for coupling agents. This demonstrates its utility as a potent acylating agent.
-
Procedure:
-
To a solution of this compound (235 mg, 1.0 mmol) in 5 mL of dichloromethane (CH₂Cl₂), add benzylamine (118 mg, 1.1 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the ring-opened product.
-
Anticipated Results
The experimental outcomes are expected to starkly contrast, highlighting the superior acylating power of the N-benzyloxy derivative.
| Compound | Nucleophile | Conditions | Time (h) | Approx. Yield | Reaction Site |
| Pyroglutamic Acid | Benzylamine | HBTU, DIPEA, DMF, 60 °C | 12 | >85% | Carboxylic Acid |
| This compound | Benzylamine | CH₂Cl₂, 25 °C | 4 | >90% | Lactam Carbonyl |
Conclusion and Strategic Recommendations
The choice between pyroglutamic acid and this compound is a strategic one, dictated by the desired synthetic outcome.
-
Choose Pyroglutamic Acid when:
-
Cost and availability are primary concerns.
-
The synthetic route requires functionalization of the N-H bond.
-
A robust, stable lactam ring is necessary throughout a multi-step synthesis.
-
-
Choose this compound when:
-
The goal is to use the lactam as an activated acylating agent for ring-opening reactions under mild conditions. [4] * The synthesis requires a protected nitrogen that can be later deprotected to an N-hydroxy or N-H group.
-
Enhanced acidity of the C4 protons is desired for enolate chemistry.
-
In essence, the N-benzyloxy group is not merely a protecting group; it is an activating group that transforms the placid lactam of pyroglutamic acid into a highly reactive electrophilic species. Understanding this electronic distinction is paramount for designing efficient and successful synthetic strategies in modern drug discovery and chemical research.
References
-
Wikipedia. Pyroglutamic acid. [Link]
-
Georganics. L-pyroglutamic acid – description and application. [Link]
-
Couty, F., et al. (2022). Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. ChemistrySelect. [Link]
-
PubChem. L-Pyroglutamic Acid. National Institutes of Health. [Link]
-
chemeurope.com. Pyroglutamic acid. [Link]
-
Mori, K., et al. (1989). Acyl-Exchange Reactions of N-Acyl Lactams with Amines. A Novel Synthesis of N-Substituted Amides. Bulletin of the Chemical Society of Japan. [Link]
-
Rajan, K. R., & Lee, S. (2024). Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. The Journal of Organic Chemistry. [Link]
-
Hallas-Potts, A., et al. (2020). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Chemical Science. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the high-stakes environment of drug discovery, 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (CAS: 2891581-62-5 or related analogs) is a critical chiral building block.[1][2] Often utilized in the synthesis of
Improper disposal of this intermediate does not merely risk regulatory non-compliance; it compromises the safety of the laboratory ecosystem.[2] As a carboxylic acid derivative, it possesses acidic properties that can mobilize heavy metals in waste streams or react exothermically with bases.[2] Furthermore, the benzyloxy group adds a layer of organic complexity, necessitating incineration rather than aqueous treatment.[2]
This guide moves beyond generic "safety data sheet" advice to provide a field-validated, operational workflow for the disposal of this specific compound.
Hazard Identification & Risk Assessment
Before initiating any disposal procedure, you must validate the specific hazards associated with the compound's functional groups.[2]
GHS Classification & Signaling
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][5][6][4] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[2][3][4] |
| Acute Toxicity | 4 | H302 | Harmful if swallowed (Data inferred from analogs).[2][4] |
Structural Safety Analysis[1][2]
-
Carboxylic Acid (-COOH): This moiety renders the compound acidic (pKa
3.5–4.5).[2] It is incompatible with strong bases (generating heat) and strong oxidizers.[2][6] -
N-Benzyloxy Group: While generally stable, benzyl ethers can slowly auto-oxidize to form peroxides or benzaldehyde upon prolonged exposure to air and light.[1][2] Old bottles should be tested for peroxides before disposal if they have been stored improperly. [2]
-
Pyrrolidinone Ring: Adds polarity and water solubility, complicating solvent extraction from aqueous waste streams.[2]
Waste Characterization & Segregation
Effective disposal begins with accurate segregation.[2] Mixing this compound with incompatible waste streams is the most common cause of waste-container incidents.[2]
Decision Matrix: Waste Stream Selection
-
Solid Waste: Pure compound, contaminated gloves, weighing boats.[2]
-
Destination:Solid Hazardous Waste (Incineration) .
-
-
Liquid Waste (Organic): Mother liquors from synthesis (e.g., dissolved in DCM, Ethyl Acetate, Methanol).[2]
-
Destination:Halogenated or Non-Halogenated Organic Waste (depending on the solvent).[2]
-
-
Aqueous Waste: Aqueous extractions (basic or acidic).[2]
-
Destination:Aqueous Waste (Toxic/Organic Contaminated) .[2] Note: Do not pour down the drain.
-
Operational Disposal Protocols
Protocol A: Disposal of Solid Reagent (Surplus or Expired)
Objective: Safe packaging of solid material for off-site incineration.[1][2]
-
PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (if fume hood is unavailable).[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]
-
Transfer:
-
Labeling:
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Safe segregation of solutions containing the target compound.[1][2]
-
pH Check: If the solution is aqueous or mixed-phase, check the pH.[2]
-
Action: If pH < 2 or > 12, neutralize to pH 5–9 using dilute Sodium Bicarbonate (
) or dilute Hydrochloric Acid ( ) to prevent container corrosion.[2]
-
-
Solvent Identification:
-
Quenching (If Reactive Reagents Present):
-
Ensure no unreacted coupling agents (e.g., EDC, DCC) or thionyl chloride remain.[2] Quench reaction mixtures fully before transferring to the waste drum.
-
Protocol C: Spill Management (In-Lab)
Scenario: A 5g bottle drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure hood sashes are up to maximize exhaust.[2]
-
PPE: Don heavy nitrile gloves, goggles, and a dust mask/respirator.[2]
-
Containment: Cover the spill with a dry spill pad or vermiculite .[2] Do not use paper towels initially if the substance is wet, as this spreads contamination.[2]
-
Neutralization (Optional but Recommended):
-
Mist the area lightly with a 5% Sodium Carbonate (
) solution to neutralize the carboxylic acid.[2]
-
-
Cleanup:
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is overlooked.
Figure 1: Logical decision tree for segregating this compound waste streams.
Regulatory Compliance & Documentation
Disposal must adhere to local and federal regulations (e.g., RCRA in the US).[2]
-
RCRA Status: This specific compound is likely not a "P-listed" or "U-listed" waste by name, but it falls under the characteristic of Ignitability (D001) if in flammable solvent, or potentially Corrosivity (D002) if the pH is ≤ 2.[2]
-
Documentation: Maintain a log of all waste generated.[2]
-
Required Data: Date, Chemical Name, Volume/Mass, Hazard Class.
-
-
Professional Disposal: Incineration is the only recommended final disposal method.[2] This ensures the complete destruction of the pyrrolidine ring and the benzyloxy group, preventing environmental bioaccumulation.[2]
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid 95% | CAS: 2891581-62-5 | AChemBlock [achemblock.com]
- 9. (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid [chemicalbook.com]
A Guide to the Safe Handling of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid: Personal Protective Equipment, Operational Plans, and Disposal
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (CAS: 2891581-62-5), a compound utilized in specialized chemical synthesis.[1] By understanding the potential hazards and implementing appropriate safety protocols, you can minimize risk and ensure a secure laboratory environment.
Chemical Profile and Hazard Analysis
-
Carboxylic Acid Moiety : Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][3] Depending on the concentration and specific properties, they can cause severe skin burns and eye damage.[2]
-
Pyrrolidinone Ring : Pyrrolidinone derivatives can be irritating to the skin and eyes.[4] Some may be harmful if inhaled or swallowed.
-
Benzyl Group : While the benzyl ether is relatively stable, the overall molecule's reactivity should be considered.
Given these components, it is prudent to treat this compound as a substance that is potentially corrosive, an irritant to the skin and eyes, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is essential for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and aerosols that can cause serious eye damage. |
| Skin and Body Protection | Chemical-resistant lab coat or apron and acid-resistant gloves (e.g., heavy nitrile).[2][5] | Prevents skin contact, which can lead to irritation or chemical burns. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.[7] | Minimizes inhalation of dust or aerosols, which could be harmful to the respiratory system. |
Experimental Workflow for Safe Handling:
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
2. Handling Procedures:
-
Before use, inspect the container for any damage.
-
When weighing the solid, use a spatula and avoid creating dust.
-
When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]
Spill and Disposal Plan
Spill Response:
The appropriate response to a spill depends on its size.
Caption: Spill response decision tree.
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand, and then carefully sweep it into a designated, labeled waste container.[6][11] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Contact a licensed professional waste disposal service.[9] Do not dispose of this chemical down the drain.[9]
By adhering to these guidelines, researchers can safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling Capraminopropionic acid - Benchchem.
- (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid - Advanced ChemBlocks.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment (PPE) - CHEMM.
- Safety equipment, PPE, for handling acids - Quicktest.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 1 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- Fisher Scientific Chemicals - SAFETY DATA SHEET.
- Protective Equipment - American Chemistry Council.
- 2-Pyrrolidinone - Santa Cruz Biotechnology.
- Pyrrolidine - Apollo Scientific.
- 3 - SAFETY DATA SHEET.
- Safety data sheet - BASF.
- SAFETY DATA SHEET - CymitQuimica.
- SAFETY DATA SHEET - Spectrum Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Material Safety Data Sheet - Chemicea Pharmaceuticals.
- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- ICSC 0562 - PYRROLIDONE.
Sources
- 1. (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid 95% | CAS: 2891581-62-5 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
